molecular formula C21H17N3O5S2 B11201549 6-((5-((2-Methyl-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)sulfonyl)thiophen-2-yl)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-((5-((2-Methyl-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)sulfonyl)thiophen-2-yl)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11201549
M. Wt: 455.5 g/mol
InChI Key: KREQDNIMBHYZLU-UHFFFAOYSA-N
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Description

6-((5-((2-Methyl-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)sulfonyl)thiophen-2-yl)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-((2-Methyl-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)sulfonyl)thiophen-2-yl)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b][1,4]oxazin-4-yl intermediate, which is then sulfonylated and coupled with a thiophene derivative. The final step involves the cyclization to form the pyrrolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

6-((5-((2-Methyl-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)sulfonyl)thiophen-2-yl)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

6-((5-((2-Methyl-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)sulfonyl)thiophen-2-yl)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((5-((2-Methyl-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)sulfonyl)thiophen-2-yl)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Properties

Molecular Formula

C21H17N3O5S2

Molecular Weight

455.5 g/mol

IUPAC Name

6-[[5-[(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)sulfonyl]thiophen-2-yl]methyl]pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C21H17N3O5S2/c1-13-11-24(16-6-2-3-7-17(16)29-13)31(27,28)18-9-8-14(30-18)12-23-20(25)15-5-4-10-22-19(15)21(23)26/h2-10,13H,11-12H2,1H3

InChI Key

KREQDNIMBHYZLU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(S3)CN4C(=O)C5=C(C4=O)N=CC=C5

Origin of Product

United States

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